molecular formula C13H18Cl2FN3 B13730153 {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

Cat. No.: B13730153
M. Wt: 306.20 g/mol
InChI Key: HXHGDNFIBUBULX-UHFFFAOYSA-N
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Description

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the 4-fluorophenyl hydrazine, which is then reacted with an appropriate β-keto ester to form the pyrazole ring. The resulting intermediate is further reacted with a propyl halide to introduce the propyl group. Finally, the methylamine group is introduced through a nucleophilic substitution reaction, and the compound is converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

    Sulfur Compounds: While not structurally similar, sulfur compounds can exhibit similar reactivity in certain chemical reactions.

Uniqueness

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18Cl2FN3

Molecular Weight

306.20 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H16FN3.2ClH/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10;;/h4-7,9,15H,2-3,8H2,1H3,(H,16,17);2*1H

InChI Key

HXHGDNFIBUBULX-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F.Cl.Cl

Origin of Product

United States

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